molecular formula C11H16 B12650772 1,2-Dimethyl-3-propylbenzene CAS No. 17059-44-8

1,2-Dimethyl-3-propylbenzene

Cat. No.: B12650772
CAS No.: 17059-44-8
M. Wt: 148.24 g/mol
InChI Key: IRUSTUOJENXLMN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-propylbenzene, also known as o-xylene, 3-propyl-, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, where two methyl groups and one propyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-propylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent over-alkylation .

Industrial Production Methods: Industrial production of this compound often involves the alkylation of xylene with propylene. This process is carried out in the presence of a catalyst, such as zeolites, under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-3-propylbenzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids.

Common Reagents and Conditions:

    Nitration: HNO₃ and H₂SO₄ at low temperatures.

    Oxidation: KMnO₄ or H₂CrO₄ under acidic conditions.

Major Products Formed:

Scientific Research Applications

1,2-Dimethyl-3-propylbenzene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-propylbenzene primarily involves its interaction with electrophiles and nucleophiles in chemical reactions. The aromatic ring provides a site for electrophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved include the activation of the benzene ring and subsequent substitution or addition reactions .

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethyl-3-propylbenzene is unique due to the presence of both methyl and propyl groups on the benzene ring, which influences its reactivity and physical properties. This compound’s specific arrangement of substituents allows for distinct chemical behavior compared to other xylene derivatives .

Properties

CAS No.

17059-44-8

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,2-dimethyl-3-propylbenzene

InChI

InChI=1S/C11H16/c1-4-6-11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3

InChI Key

IRUSTUOJENXLMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC(=C1C)C

Origin of Product

United States

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